molecular formula C21H25N3O2 B2722237 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-90-6

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2722237
CAS No.: 868977-90-6
M. Wt: 351.45
InChI Key: VNJZUARLHFTGIS-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the functionalization of imidazo[1,2-a]pyridines. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions may result in the formation of different substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context in which the compound is used. Generally, imidazo[1,2-a]pyridines are known to interact with various enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJZUARLHFTGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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